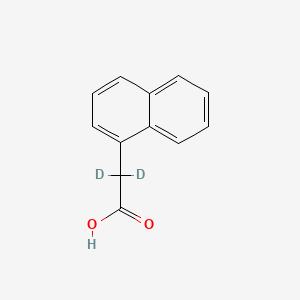

1-Naphthaleneacetic-2,2-D2 acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Naphthaleneacetic-2,2-D2 acid is a deuterated derivative of 1-Naphthaleneacetic acid, an organic compound with the formula C10H7CH2CO2H. This compound is a synthetic plant hormone in the auxin family and is widely used in horticulture and agriculture for its growth-promoting properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Naphthaleneacetic-2,2-D2 acid can be synthesized through the deuteration of 1-Naphthaleneacetic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents such as deuterium oxide (D2O) or deuterated acids under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterated reagents and ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Naphthaleneacetic-2,2-D2 acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthaleneacetic acid derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Naphthaleneacetic acid derivatives.

Reduction: Naphthaleneethanol derivatives.

Substitution: Brominated or nitrated naphthaleneacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Fruit Thinning and Drop Prevention

1-Naphthaleneacetic acid is extensively used in orchards to manage fruit set and drop. It helps prevent premature fruit drop in crops such as apples, cherries, and citrus fruits. The application of this compound can significantly increase the yield by ensuring that more fruits remain on the trees until harvest.

Case Study: Apple Orchards

- Objective: To evaluate the effectiveness of 1-naphthaleneacetic acid in reducing preharvest fruit drop.

- Method: Application of 10-20 ppm of 1-naphthaleneacetic acid during the critical fruit development phase.

- Findings: A reduction in fruit drop by up to 30% was observed compared to untreated controls, leading to improved harvest quality and quantity .

Flower Induction and Blooming

The use of 1-naphthaleneacetic acid has been shown to accelerate flowering in several crops, including chili peppers. Studies indicate that its application can reduce the time taken for plants to reach flowering stages.

Case Study: Chili Peppers

- Objective: To determine the effect of varying concentrations of 1-naphthaleneacetic acid on flowering time.

- Method: Application of different concentrations (0, 10, 20, 30, and 40 ppm) of 1-naphthaleneacetic acid.

- Findings: The treatment with 10 ppm resulted in the earliest flowering (50 days) compared to higher concentrations and control groups .

Rooting Hormone

1-Naphthaleneacetic acid is also employed as a rooting hormone for cuttings in horticulture. Its application promotes root development in various plant species.

Data Table: Effect on Rooting Success

| Treatment Concentration (ppm) | Rooting Success (%) | Average Root Length (cm) |

|---|---|---|

| Control (0) | 30 | 5 |

| 10 | 60 | 10 |

| 20 | 75 | 12 |

| 30 | 85 | 15 |

This table summarizes findings from multiple studies indicating that higher concentrations of 1-naphthaleneacetic acid correlate with increased rooting success and root length .

Phytotoxicity Assessments

Research has been conducted to assess the environmental safety of naphthalene acetic acids, particularly regarding their toxicity levels to non-target species.

Summary of Findings:

- Naphthalene acetic acids exhibit low acute toxicity levels.

- Chronic exposure studies indicate minimal adverse effects on beneficial insects and soil microorganisms at recommended application rates .

Enhancing Microalgal Growth

Recent studies have explored the use of naphthalene acetic acids in enhancing lipid accumulation in microalgae for biofuel production.

Case Study: Chlorella vulgaris

Wirkmechanismus

1-Naphthaleneacetic-2,2-D2 acid exerts its effects by mimicking the natural plant hormone auxin. It binds to auxin receptors in plant cells, triggering a cascade of molecular events that promote cell elongation, division, and differentiation. The compound interacts with the SCF (SKP1-CUL1-F-box protein) ubiquitin ligase complex, mediating the ubiquitination of proteins involved in cell cycle progression and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Naphthaleneacetic acid: The non-deuterated form, widely used in horticulture.

2-Naphthaleneacetic acid: An isomer with similar growth-promoting properties but different structural characteristics.

Uniqueness

1-Naphthaleneacetic-2,2-D2 acid is unique due to its deuterium atoms, which provide distinct advantages in isotopic labeling studies. The presence of deuterium can alter the compound’s metabolic stability and reaction kinetics, making it a valuable tool in various scientific applications .

Biologische Aktivität

1-Naphthaleneacetic-2,2-D2 acid (NAA-D2) is a deuterated derivative of 1-naphthaleneacetic acid (NAA), a well-known synthetic auxin used in various agricultural and biological applications. This compound's biological activity is primarily linked to its role in plant growth regulation, influencing processes such as root formation, fruit development, and cell elongation. This article examines the biological activity of NAA-D2, highlighting its mechanisms of action, comparative studies, and relevant case studies.

- Molecular Formula : C₁₂H₈D₂O₂

- Molecular Weight : 198.24 g/mol

- CAS Number : 19031-59-5

NAA-D2 functions as a plant growth regulator by mimicking the natural auxins found in plants. Its mechanism involves:

- Cell Division and Elongation : NAA-D2 promotes cell elongation by enhancing the plasticity of cell walls, allowing cells to expand in response to turgor pressure.

- Root Development : It stimulates adventitious root formation, which is crucial for nutrient uptake and overall plant health.

- Fruit Development : NAA-D2 is utilized in thinning fruit crops, promoting uniform fruit size and quality by regulating abscission processes.

Biological Activity

The biological activity of NAA-D2 can be summarized in the following key areas:

- Rooting Induction :

- Fruit Thinning :

- Cellular Responses :

Comparative Studies

A comparative analysis between NAA and its deuterated form (NAA-D2) reveals differences in stability and biological efficacy:

| Compound | Stability | Biological Efficacy | Applications |

|---|---|---|---|

| 1-Naphthaleneacetic Acid (NAA) | Moderate | High | Thinning, rooting |

| This compound (NAA-D2) | High | Moderate | Research applications |

Case Study 1: Rooting in Tea Cuttings

A study on the effects of NAA-D2 on tea cuttings demonstrated that concentrations of 150 mg/L resulted in a significant increase in rooting success compared to untreated controls. The study noted that no cuttings died under this treatment level, indicating a strong potential for practical applications in propagation techniques .

Case Study 2: Fruit Thinning in Apples

In an experimental setup involving apple trees, different concentrations of NAA-D2 were applied to evaluate their effectiveness in thinning fruit. The results indicated that while lower concentrations effectively reduced fruit set without adverse effects on tree health, higher concentrations led to excessive thinning, showcasing the need for careful dosage management .

Eigenschaften

IUPAC Name |

2,2-dideuterio-2-naphthalen-1-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,13,14)/i8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPINYUDVPFIRX-MGVXTIMCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.